molecular formula C22H27ClN4O4 B3000861 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 921462-28-4

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3000861
CAS No.: 921462-28-4
M. Wt: 446.93
InChI Key: KTOHOBQPRITYTH-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a pyridinone core substituted with a 4-acetylpiperazine methyl group at the C2 position, a methoxy group at C5, and an acetamide-linked 3-chloro-4-methylphenyl moiety at N1. The acetylpiperazine group enhances solubility and modulates pharmacokinetic properties, while the 3-chloro-4-methylphenyl substituent contributes to target binding specificity, likely in kinase or receptor inhibition contexts . Its molecular weight is approximately 486.94 g/mol, and it exhibits moderate lipophilicity (theoretical logP ~2.8), suggesting balanced membrane permeability and aqueous solubility.

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-15-4-5-17(10-19(15)23)24-22(30)14-27-13-21(31-3)20(29)11-18(27)12-25-6-8-26(9-7-25)16(2)28/h4-5,10-11,13H,6-9,12,14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOHOBQPRITYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Target Binding

  • Chloro vs. Methyl Substitution : The target compound’s 3-chloro-4-methylphenyl group introduces steric and electronic effects absent in G876-0503 (4-methylphenyl). Chlorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with target proteins, improving selectivity .
  • Acetylpiperazine vs.

Physicochemical Properties

  • Solubility: The acetylpiperazine group in the target compound improves aqueous solubility (~25 μg/mL predicted) compared to non-acetylated analogs like 3b (<10 μg/mL) .
  • Lipophilicity : The chloro substituent increases logP relative to G876-0503, favoring blood-brain barrier penetration but risking higher metabolic clearance .

Pharmacological Insights

  • Kinase Inhibition: The pyridinone core and acetamide linker resemble inhibitors of tyrosine kinases (e.g., EGFR, VEGFR). The chloro group may mimic halogens in known inhibitors (e.g., gefitinib) .
  • Metabolic Stability : The acetylpiperazine group likely reduces CYP450-mediated metabolism compared to methylpiperazine derivatives, as seen in Compound 3b .

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